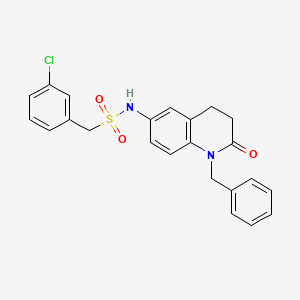![molecular formula C8H6ClNO B2463344 7-Chloro-2-methyl-furo[3,2-B]pyridine CAS No. 220992-40-5](/img/structure/B2463344.png)
7-Chloro-2-methyl-furo[3,2-B]pyridine
Übersicht
Beschreibung
7-Chloro-2-methyl-furo[3,2-B]pyridine is a chemical compound with the molecular formula C8H6ClNO . Its exact mass is 167.013792 g/mol .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 7-Chloro-2-methyl-furo[3,2-B]pyridine, often involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be facilitated by microwave irradiation, which offers advantages such as simplicity, greater selectivity, and rapid synthesis .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Compounds with a furo[3,2-b]pyridine framework, similar to 7-Chloro-2-methyl-furo[3,2-B]pyridine, have shown promising anticancer activities. A study by Sri Laxmi et al. (2020) explored the synthesis of 2-substituted furo[3,2-b]pyridines and their cytotoxic properties against cancer cell lines. They found that a derivative, 3b, showed significant growth inhibition in MDAMB-231 and MCF-7 cell lines and also induced apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent (Sri Laxmi et al., 2020).
Kinase Inhibition
Němec et al. (2021) reported on the synthesis of 3,5-disubstituted furo[3,2-b]pyridines, which includes structures similar to 7-Chloro-2-methyl-furo[3,2-B]pyridine. These compounds were identified as highly selective inhibitors of protein kinases CLK and HIPK, with potential applications in chemical biology (Němec et al., 2021).
Synthesis of Polyfunctional Derivatives
Jasselin-Hinschberger et al. (2013) focused on the lithiation of furo[3,2-b]pyridines, which is a key step in synthesizing polyfunctional derivatives. Their study provided a detailed procedure for regioselective lithiations and electrophilic trapping, leading to various functionalized furo[3,2-b]pyridines (Jasselin-Hinschberger et al., 2013).
Utility in Heterocyclic Synthesis
A study by Ibrahim et al. (2022) explored the use of a furo[3,2-g]chromene derivative in constructing a variety of heterocyclic systems. This study underscores the versatility of furo[3,2-b]pyridine frameworks in synthetic chemistry, indicating potential applications in the development of novel heterocyclic compounds (Ibrahim et al., 2022).
Eigenschaften
IUPAC Name |
7-chloro-2-methylfuro[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOCZGIJCBPCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2O1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methyl-furo[3,2-B]pyridine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
![3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2463263.png)


![7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2463267.png)

![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2463269.png)
![5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B2463271.png)

![4-cyano-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2463277.png)

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2463280.png)
![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione](/img/structure/B2463283.png)
